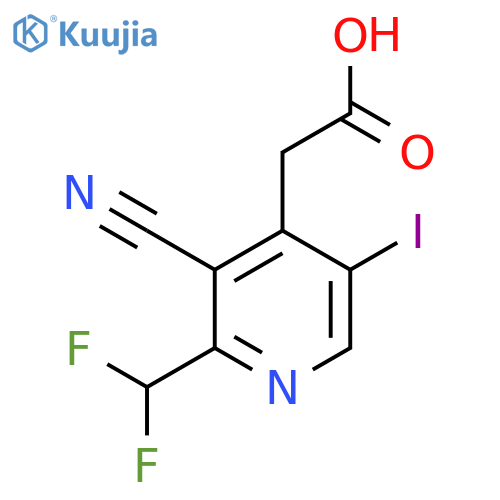

Cas no 1805092-52-7 (3-Cyano-2-(difluoromethyl)-5-iodopyridine-4-acetic acid)

1805092-52-7 structure

商品名:3-Cyano-2-(difluoromethyl)-5-iodopyridine-4-acetic acid

CAS番号:1805092-52-7

MF:C9H5F2IN2O2

メガワット:338.049481153488

CID:4876270

3-Cyano-2-(difluoromethyl)-5-iodopyridine-4-acetic acid 化学的及び物理的性質

名前と識別子

-

- 3-Cyano-2-(difluoromethyl)-5-iodopyridine-4-acetic acid

-

- インチ: 1S/C9H5F2IN2O2/c10-9(11)8-5(2-13)4(1-7(15)16)6(12)3-14-8/h3,9H,1H2,(H,15,16)

- InChIKey: DWGBLTRGDIUUGS-UHFFFAOYSA-N

- ほほえんだ: IC1=CN=C(C(F)F)C(C#N)=C1CC(=O)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 318

- トポロジー分子極性表面積: 74

- 疎水性パラメータ計算基準値(XlogP): 1.3

3-Cyano-2-(difluoromethyl)-5-iodopyridine-4-acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029042111-1g |

3-Cyano-2-(difluoromethyl)-5-iodopyridine-4-acetic acid |

1805092-52-7 | 97% | 1g |

$1,475.10 | 2022-04-01 |

3-Cyano-2-(difluoromethyl)-5-iodopyridine-4-acetic acid 関連文献

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

1805092-52-7 (3-Cyano-2-(difluoromethyl)-5-iodopyridine-4-acetic acid) 関連製品

- 5587-61-1(Triisocyanato(methyl)silane)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量